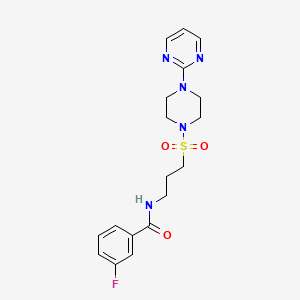![molecular formula C16H18ClNO3 B2625899 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol CAS No. 1223880-63-4](/img/structure/B2625899.png)
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol is a chemical compound that belongs to the family of substituted phenols. It has a molecular formula of C16H18ClNO3 and a molecular weight of 307.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom at the 4th position and a 2,4-dimethoxybenzylamino group at the 2nd position .Scientific Research Applications
Fluorescence Turn-On Detection
A study by Liu et al. (2015) explored a compound with similar structural features for the fluorescence turn-on detection of cysteine over homocysteine and glutathione. The compound exhibited aggregation-induced emission (AIE) characteristics and was utilized for sensitive and selective cysteine detection in serum samples, leveraging the excited-state intramolecular proton transfer (ESIPT) and AIE properties (Liu, Hualong et al., 2015).
Antimicrobial and Antidiabetic Activities
Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, showing broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, indicating their potential as antimicrobial and antidiabetic agents. These compounds were also tested for DNA interaction, highlighting their potential as anticancer agents (Rafique, Bushra et al., 2022).
Corrosion Inhibition
A study by Boughoues et al. (2020) focused on amine derivative compounds, including structures similar to the queried compound, as effective corrosion inhibitors for mild steel in HCl medium. Their protective efficiency was linked to the molecular structure, demonstrating their potential in materials science for protecting metal surfaces (Boughoues, Y. et al., 2020).
Antioxidant Properties
Sen et al. (2017) synthesized an imine derivative with structural similarities, investigating its structural and spectroscopic properties alongside its antioxidant capabilities. The compound showed promising antioxidant activity, suggesting its utility in preventing oxidative stress-related damages (Sen, F. et al., 2017).
Molecular Modeling and Drug Development
Stuart et al. (1983) used molecular models to analyze the activities of compounds structurally related to the queried chemical. This approach helps in understanding the biological activities of such compounds, particularly in relation to their interaction with biological targets, providing insights into their potential use in drug development (Stuart, A. et al., 1983).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-[[(2,4-dimethoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-5-3-11(16(8-14)21-2)9-18-10-12-7-13(17)4-6-15(12)19/h3-8,18-19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZVSBAAVVECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)
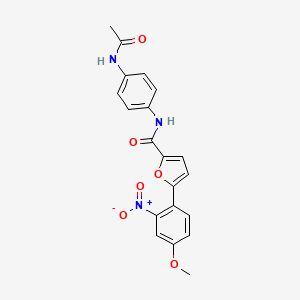
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)
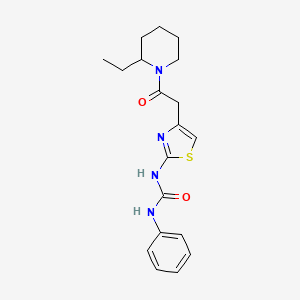
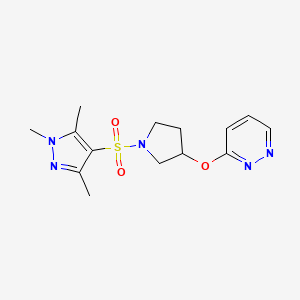
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

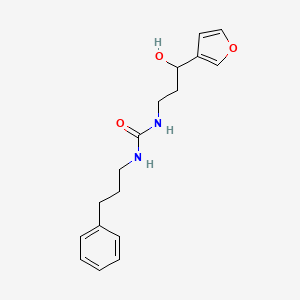
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)

